molecular formula C15H12N6O2S B2526960 N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034597-99-2

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2526960
CAS RN: 2034597-99-2
M. Wt: 340.36
InChI Key: SEJYFIWKVDCMIK-UHFFFAOYSA-N
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Description

“N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide” is a compound with the molecular formula C15H12N6O2S and a molecular weight of 340.36. It is a derivative of triazolo[4,3-a]pyrazine .


Synthesis Analysis

The synthesis of similar compounds involves various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The synthetic design for 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine involves primarily four routes .


Molecular Structure Analysis

The molecular structure of this compound includes a triazolo[4,3-a]pyrazine core, which is a nitrogen-containing heterocycle . Heterocyclic compounds are of prime importance due to their extensive therapeutic uses .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . For instance, the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters leads to the annulation of the triazole ring on thiadiazole .

Scientific Research Applications

Future Directions

The future directions for research on this compound could include further investigation into its antibacterial activity, as well as exploration of its potential uses in other areas of medicinal chemistry . Further studies could also focus on understanding its mechanism of action and optimizing its synthesis process .

properties

IUPAC Name

N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O2S/c1-23-14-12-20-19-11(21(12)7-6-16-14)8-17-13(22)15-18-9-4-2-3-5-10(9)24-15/h2-7H,8H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJYFIWKVDCMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN2C1=NN=C2CNC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide

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